molecular formula C25H40O3 B13845020 Methyl-3-keto-5Beta-cholan-24-oate

Methyl-3-keto-5Beta-cholan-24-oate

Cat. No.: B13845020
M. Wt: 388.6 g/mol
InChI Key: SRLWMUQGWKOYLX-BREVXCHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Methyl-3-keto-5Beta-cholan-24-oate involves synthetic routes that typically include the esterification of 3-oxo-5beta-cholan-24-oic acid . The reaction conditions often involve the use of methanol and an acid catalyst to facilitate the esterification process.

Chemical Reactions Analysis

Methyl-3-keto-5Beta-cholan-24-oate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different keto derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Methyl-3-keto-5Beta-cholan-24-oate is similar to other bile acid derivatives such as:

    Cholic Acid: A primary bile acid involved in the emulsification of fats.

    Chenodeoxycholic Acid: Another primary bile acid with similar metabolic pathways.

    Deoxycholic Acid: A secondary bile acid formed from cholic acid.

    Lithocholic Acid: A secondary bile acid formed from chenodeoxycholic acid.

What sets this compound apart is its specific structural modifications, which confer unique properties and applications in research .

Properties

Molecular Formula

C25H40O3

Molecular Weight

388.6 g/mol

IUPAC Name

methyl (4R)-4-[(5R,8R,9S,10S,13R,14S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17-,19+,20?,21+,22+,24+,25-/m1/s1

InChI Key

SRLWMUQGWKOYLX-BREVXCHTSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

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